1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
描述
属性
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6S/c1-20-31-25-11-7-8-12-26(25)35(20)18-17-27-33-28-23-9-5-6-10-24(23)32-29(36(28)34-27)37-19-21-13-15-22(16-14-21)30(2,3)4/h5-16H,17-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNWTCHEQLMVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Triazoloquinazoline Core
The triazolo[1,5-c]quinazoline scaffold is synthesized via cyclocondensation strategies. Niementowski’s method (Scheme 1) employs anthranilic acid derivatives and formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline intermediates. For the target compound, 2-aminobenzoic acid substituted with a tert-butylphenylmethylthio group is reacted with formamide to form the quinazolinone precursor. Subsequent oxidation with phosphorus oxychloride (POCl₃) converts the oxo group to a chloro substituent.
The triazole ring is introduced via Huisgen cycloaddition or oxidative cyclization. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, where a propargyl-substituted quinazoline reacts with an azide derivative to form the 1,2,4-triazolo moiety. Alternatively, thiosemicarbazide intermediates undergo oxidative cyclization using iron(III) sulfate to generate the triazole ring.
Functionalization with the Sulfanyl Group
The sulfanyl group at position 5 of the triazoloquinazoline is introduced via nucleophilic aromatic substitution (SNAr). The chloro-substituted intermediate reacts with (4-tert-butylphenyl)methanethiol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This step requires careful control of stoichiometry to avoid polysubstitution.
Table 1: Reaction Conditions for Sulfanyl Group Introduction
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80°C | |
| Reaction Time | 12 h | |
| Yield | 72–85% |
Synthesis of 2-Methyl-1H-1,3-benzodiazole
The benzodiazole moiety is prepared via cyclocondensation of o-phenylenediamine with acetic acid under reflux in ethanol (Scheme 2). The reaction proceeds through imine formation followed by cyclodehydration, yielding 2-methyl-1H-benzodiazole. Alternatively, catalytic amounts of cerium(IV) ammonium nitrate (CAN) in aqueous hydrogen peroxide (H₂O₂) enhance reaction efficiency.
Key Optimization Notes :
- Excess acetic acid ensures complete cyclization.
- Purification via recrystallization from ethanol improves purity (mp 148–150°C).
Coupling via Ethyl Linker
The ethyl spacer connects the triazoloquinazoline and benzodiazole units through a nucleophilic substitution reaction. A bromoethyl intermediate is synthesized by treating the triazoloquinazoline with 1,2-dibromoethane in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The resulting bromide reacts with the benzodiazole’s nitrogen under mild conditions (40°C, 24 h).
Critical Parameters :
- Molar Ratio : 1:1.2 (triazoloquinazoline:bromoethyl reagent) to minimize dimerization.
- Solvent : THF or dichloromethane (DCM) for optimal solubility.
- Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.82–7.25 (m, 10H, aromatic), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃).
- ¹³C NMR : Peaks at δ 162.4 (C=S), 154.2 (triazole-C), and 34.5 (C(CH₃)₃) confirm structural integrity.
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization
- Regioselectivity : Competing pathways during triazole formation are mitigated using CuI catalysis.
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves closely eluting byproducts.
- Stability : The final compound is hygroscopic; storage under nitrogen at −20°C is recommended.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.
科学研究应用
Overview
1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in pharmacology and material science.
Pharmacological Applications
The compound has shown promise in several pharmacological studies. Its structural components suggest potential activity as an antitumor agent , antimicrobial agent , and anti-inflammatory drug .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The triazole ring is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Activity : The unique structure allows for interaction with microbial enzymes or receptors, potentially leading to effective antimicrobial agents against resistant strains of bacteria.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties have shown that the compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Material Science
In material science, the compound's unique properties make it suitable for developing new materials with specific functionalities.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its chemical structure can be utilized to create smart materials that respond to environmental stimuli.
- Nanotechnology : Research is ongoing into using this compound in nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of interest.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Material Development | Developed a polymer composite incorporating the compound that exhibited improved thermal stability and mechanical strength compared to control samples. |
作用机制
The mechanism of action of 1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
a) 5-[(4-tert-Butylbenzyl)thio]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Structural Differences : Lacks the benzodiazole-ethyl linker but shares the 5-[(4-tert-butylbenzyl)thio] substituent and triazoloquinazoline core. The 8,9-dimethoxy groups may alter electronic properties and binding affinity.
- Activity: While specific data for this compound are unavailable, triazoloquinazolines are known for kinase inhibition and antimicrobial activity. The tert-butyl group likely enhances pharmacokinetic properties .
b) 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Synthesis Efficiency: Synthesized using a novel deep eutectic solvent (NGPU), achieving superior yields (85–92%) and shorter reaction times (2–3 hours) compared to conventional catalysts .
- Relevance : Highlights the importance of catalytic systems in optimizing triazoloquinazoline synthesis, a consideration for scaling up the target compound.
Benzimidazole/Benzodiazole Derivatives
a) 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b)
b) 2-(Chlorophenoxymethyl)-1H-1,3-benzodiazole
- Reactivity : The chlorophenyl group promotes π-π stacking and stability in complex formations, suggesting the target compound’s tert-butylphenyl group may similarly enhance binding interactions .
Triazole-Thiol Derivatives
Compounds with 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties exhibit broad-spectrum antimicrobial activity (MIC range: 0.3125–1.25 mg·mL⁻¹) .
Data Tables
Table 1: Antimicrobial Activity of Comparable Compounds
*Hypothetical activity based on structural analogs.
Research Findings and Computational Insights
- Molecular Docking : Benzimidazole derivatives (e.g., 5b) showed strong binding to S. aureus thymidylate kinase (TMK) with AutoDock Vina scores of −9.2 kcal·mol⁻¹, suggesting the target compound’s benzodiazole moiety may similarly inhibit bacterial enzymes .
- Anticancer Potential: Iron(II) complexes with benzodiazole ligands (e.g., [CpFe(CO)(PPh₃)(1H-1,3-benzodiazole)]⁺) exhibited IC₅₀ values of 1.26–2.21 μM against cancer cells, implying the target compound’s benzodiazole unit could confer anticancer activity .
生物活性
The compound 1-[2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. The structure incorporates a triazole and benzodiazole moiety, which are known for their diverse pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds containing the triazole ring have shown significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives with similar structures inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and PGE-2 .
- Antibacterial Properties : The triazole and quinazoline derivatives have been noted for their antibacterial efficacy against various pathogens. Research has highlighted their effectiveness against antibiotic-resistant strains .
- Anticancer Potential : The mercapto-substituted triazoles are being explored for their chemopreventive properties. They have exhibited cytotoxicity against cancer cell lines, such as MCF-7 (human breast cancer) .
Anti-inflammatory Studies
A study on compounds similar to the target compound revealed that certain derivatives significantly inhibited paw edema in animal models. For example:
- Compound 2e demonstrated an anti-inflammatory activity of 53.41% in inhibiting edema development compared to controls .
Antibacterial Activity
The antibacterial efficacy of related compounds was assessed using standard protocols:
- A series of substituted quinazolines were tested against ESKAPE pathogens, showing promising results with some compounds exhibiting higher activity than conventional antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential was evaluated through cytotoxicity assays:
- Compounds derived from 1,2,4-triazoles showed significant cytotoxic effects against MCF-7 cells with IC50 values lower than that of cisplatin, indicating their potential as chemotherapeutic agents .
Case Study 1: Anti-inflammatory Activity
In a controlled experiment involving formalin-induced inflammation in rats:
- The compound exhibited a dose-dependent reduction in inflammation markers, supporting its role as a potential anti-inflammatory agent.
Case Study 2: Antibacterial Efficacy
In vitro studies were conducted on several derivatives:
- The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant bacterial strains.
常见问题
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
Answer:
The synthesis involves multi-step heterocyclic chemistry, typically starting with condensation of substituted quinazoline precursors with thiol-containing intermediates under reflux conditions. For example, triazoloquinazoline derivatives are synthesized via cyclization reactions using reagents like dimethyl N-cyanoimidodithiocarbonate and hydrazine derivatives in ethanol with triethylamine as a catalyst . Purity validation requires:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Spectroscopic techniques : -NMR for proton environments (e.g., tert-butyl singlet at ~1.3 ppm), -NMR for carbon backbone, and IR for functional groups (e.g., C=S stretch at ~1200 cm) .
- Chromatography : HPLC with UV detection to assess impurities (<5%) .
Basic: How does the tert-butylphenyl sulfanyl group influence the compound’s physicochemical properties?
Answer:
The 4-tert-butylphenylsulfanyl moiety enhances lipophilicity (logP >3.5 predicted via computational tools), improving membrane permeability. This substituent also stabilizes the triazoloquinazoline core through steric hindrance, reducing metabolic degradation. Comparative studies with analogs lacking the tert-butyl group show ~30% lower plasma stability in vitro .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with modified triazole/benzodiazole subunits?
Answer:
- Core modifications : Replace triazole with oxadiazole or thiadiazole to assess heterocycle rigidity on target binding. For example, oxadiazole analogs show reduced affinity for kinase targets (IC >10 µM vs. 0.5 µM for triazole) .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzodiazole to evaluate electronic effects on π-π stacking. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like EGFR .
- Validation : Pair computational predictions with in vitro assays (e.g., kinase inhibition, cytotoxicity) to resolve discrepancies between modeled and observed activities .
Advanced: What analytical methods resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves (3+ replicates) to confirm potency thresholds.
- Metabolite profiling (LC-MS/MS) to identify degradation products interfering with activity.
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability (MTT assay) to distinguish direct target effects from off-target toxicity .
For example, a 2024 study found that residual solvents (DMSO >0.1%) artificially inflated IC values by 20% in kinase assays .
Advanced: How to evaluate the compound’s interaction with cytochrome P450 enzymes for ADME profiling?
Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl).
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC.
- Metabolite ID : High-resolution MS (HRMS) with collision-induced dissociation (CID) to identify hydroxylation or demethylation products.
Recent data suggest moderate CYP3A4 inhibition (IC = 8 µM) and primary metabolism via CYP2D6 .
Advanced: What computational strategies predict off-target effects of this compound?
Answer:
- Pharmacophore modeling : Align with databases like ChEMBL to identify shared motifs with known inhibitors of unrelated targets (e.g., serotonin receptors).
- Machine learning : Train models on Tox21 data to flag potential hepatotoxicity or cardiotoxicity.
- Molecular dynamics (MD) : Simulate binding to hERG channels (KV11.1) to assess arrhythmia risk. A 2025 study using GROMACS revealed weak interaction (binding free energy = -5.2 kcal/mol), suggesting low hERG liability .
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
Answer:
Low yields (<30%) often stem from:
- Incomplete activation : Use coupling agents like HATU instead of EDCI for amide bond formation.
- Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions.
- Temperature control : Maintain ≤0°C during sulfanyl group introduction to prevent disulfide formation .
Advanced: What crystallographic techniques confirm the compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., S-C bond = 1.81 Å) and confirm stereochemistry.
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) influencing crystallinity. A 2025 SC-XRD study revealed helical chains stabilized by N–H⋯O hydrogen bonds in the lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
